6-Chloro-5-nitronicotinamide
Description
Properties
IUPAC Name |
6-chloro-5-nitropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGMZWBZAQVGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitronicotinamide typically involves the nitration of 6-chloronicotinamide. The process can be summarized as follows:
Starting Material: 6-Chloronicotinamide.
Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the selective nitration at the 5th position of the pyridine ring.
Isolation and Purification: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production methods for 6-Chloro-5-nitronicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-nitronicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 6-Amino-5-nitronicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
6-Chloro-5-nitronicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-nitronicotinamide involves its interaction with specific molecular targets. The nitro group and the chlorine atom play crucial roles in its reactivity and binding properties. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-Chloro-5-nitronicotinamide with analogous compounds, focusing on molecular structure, substituents, and applications:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Applications |
|---|---|---|---|---|---|---|
| 6-Chloro-5-nitronicotinamide | 160906-99-0 | C₆H₄ClN₃O₃ | 217.57 | Cl (C6), NO₂ (C5), CONH₂ (C3) | N/A | Kinase inhibitors, antimicrobial agents |
| Methyl 6-chloro-5-nitronicotinate | 59237-53-5 | C₇H₅ClN₂O₄ | 216.58 | Cl (C6), NO₂ (C5), COOCH₃ (C3) | 0.96 | Drug synthesis building block |
| Ethyl 4,6-dichloro-5-nitronicotinate | 154012-15-4 | C₈H₆Cl₂N₂O₄ | 265.05 | Cl (C4, C6), NO₂ (C5), COOCH₂CH₃ (C3) | 0.82 | Intermediate for agrochemicals |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Cl (C2), NO₂ (C5) | 0.80 | Ligand in coordination chemistry |
| 6-Amino-5-nitronicotinic acid methyl ester | 211915-96-7 | C₈H₈ClN₃O₄ | 245.62 | NH₂ (C6), NO₂ (C5), COOCH₃ (C3) | 0.84 | Precursor for fluorescent probes |
| 6-Chloro-5-iodonicotinic acid | 59782-87-5 | C₆H₃ClINO₂ | 283.45 | Cl (C6), I (C5), COOH (C3) | N/A | Halogenation reactions in organic synthesis |
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Nitro and Chloro Groups: The electron-withdrawing nitro (NO₂) and chloro (Cl) groups in 6-Chloro-5-nitronicotinamide enhance electrophilicity at positions 2 and 4 of the pyridine ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This property is shared with Methyl 6-chloro-5-nitronicotinate (similarity score: 0.96) but contrasts with 6-Amino-5-nitronicotinic acid derivatives, where the amino (NH₂) group acts as an electron donor, reducing reactivity .
- Ester vs. Amide Functionalization : Replacing the methyl ester (COOCH₃) in Methyl 6-chloro-5-nitronicotinate with an amide (CONH₂) in 6-Chloro-5-nitronicotinamide increases polarity and hydrogen-bonding capacity, improving solubility in aqueous media and target-binding affinity in drug design .
Steric and Electronic Modifications
- Ethyl 4,6-Dichloro-5-nitronicotinate: The additional chlorine at position 4 introduces steric hindrance, reducing reaction rates in NAS compared to mono-chlorinated analogs. However, it exhibits higher thermal stability, making it suitable for high-temperature synthetic processes .
- 2-Chloro-5-nitropyridine : The absence of a carboxyl/amide group at position 3 simplifies the structure but limits applications in peptide coupling or metal-organic frameworks (MOFs) compared to nicotinic acid derivatives .
Biological Activity
6-Chloro-5-nitronicotinamide is an organic compound with the molecular formula . It is characterized by its crystalline structure and solubility in various organic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The unique properties of 6-Chloro-5-nitronicotinamide arise from its chloro and nitro functional groups, which contribute to its reactivity. The compound's structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 188.55 g/mol
Research indicates that the biological activity of 6-Chloro-5-nitronicotinamide is primarily attributed to its ability to form reactive intermediates through reduction or substitution reactions. These intermediates can interact with various biological targets, leading to modulation of critical cellular pathways. Notably, studies have shown that this compound may induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Biological Activity Overview
The biological activities observed for 6-Chloro-5-nitronicotinamide include:
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through the activation of specific signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that 6-Chloro-5-nitronicotinamide exhibits inhibitory effects against a range of microbial pathogens, including bacteria and fungi.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activity of 6-Chloro-5-nitronicotinamide alongside structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Chloro-5-nitropyridine-3-carbonitrile | Chloro and nitro groups on pyridine | Effective against specific bacterial strains |
| 6-Chloro-5-nitroisonicotinonitrile | Similar core structure with variations | Potential anti-cancer properties |
| Methyl-6-chloro-5-nitronicotinate | Methyl ester derivative | Enhanced solubility and bioavailability |
Case Studies
- Anticancer Studies : In vitro studies have shown that 6-Chloro-5-nitronicotinamide effectively inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound revealed that it exhibits significant activity against resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were found to be within therapeutic ranges, indicating potential for further development as an anti-tuberculosis agent.
Synthesis Methods
The synthesis of 6-Chloro-5-nitronicotinamide typically involves transition metal-catalyzed reactions. One common method includes:
- Reaction of 5-Nitronicotinonitrile with Cuprous Chloride :
- Conditions: Basic environment to facilitate chloro group introduction.
- Yield: High purity and yield are achieved, minimizing by-products.
Q & A
Q. What are the recommended methods for synthesizing 6-Chloro-5-nitronicotinamide, and how can purity be ensured?
Synthesis typically involves nitration followed by chlorination of nicotinamide derivatives. Key steps include:
- Nitration : Use concentrated nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .
- Chlorination : Introduce chlorine via thionyl chloride or phosphorus pentachloride, ensuring anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (δ 8.5–9.0 ppm for aromatic protons) .
Q. What safety protocols are critical when handling 6-Chloro-5-nitronicotinamide?
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential nitro-group toxicity .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
Q. How should researchers design experiments to characterize this compound’s physicochemical properties?
- Spectroscopy : Use / NMR to confirm substituent positions and UV-Vis for π-π* transitions (200–300 nm range) .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for nitro derivatives) .
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) to guide formulation studies .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural analysis?
- Cross-Validation : Compare with computational predictions (DFT calculations for NMR chemical shifts) .
- Isotopic Labeling : Use -labeled precursors to clarify nitro-group interactions in complex spectra .
- Alternative Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize the reaction yield of 6-Chloro-5-nitronicotinamide in multi-step syntheses?
- Kinetic Control : Monitor reaction progress via in-situ FTIR to halt at intermediate stages (e.g., nitration completion at 2 hours) .
- Catalyst Screening : Test Lewis acids (e.g., FeCl) to accelerate chlorination without side products .
- DoE (Design of Experiments) : Use factorial designs to optimize temperature, stoichiometry, and solvent ratios .
Q. How should researchers address discrepancies in literature-reported biological activity data?
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, IC protocols) across studies .
- Dose-Response Replication : Validate results using standardized protocols (e.g., NIH’s Assay Guidance Manual) .
- Data Transparency : Publish raw datasets (e.g., via Zenodo) for independent verification .
Q. What computational methods predict the reactivity of 6-Chloro-5-nitronicotinamide in drug design?
- Molecular Dynamics (MD) : Simulate ligand-protein binding affinities (e.g., with GROMACS) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitro-group electrophilicity) .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties .
Methodological Best Practices
Q. How to conduct a systematic literature review on this compound’s applications?
- Database Selection : Prioritize PubMed, Reaxys, and CAS SciFinder for peer-reviewed data .
- Search Strings : Combine terms like “6-Chloro-5-nitronicotinamide” AND “synthesis” OR “biological activity” .
- Critical Appraisal : Apply NIST criteria to evaluate source reliability (e.g., peer review status, conflict of interest) .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Q. How to present complex synthetic pathways in research publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
